N-[Cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c18-12-15(13-6-2-1-3-7-13)21-17(23)14-8-4-9-16(20-14)22-11-5-10-19-22/h4-5,8-11,13,15H,1-3,6-7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMCJSXUBSUXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=NC(=CC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[Cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 284.32 g/mol
The synthesis of this compound typically involves the reaction of 6-pyrazol-1-ylpyridine-2-carboxylic acid with cyclohexylmethyl cyanide in the presence of coupling agents such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of the carboxamide bond.
2.1 Antiviral Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against Tobacco Mosaic Virus (TMV), with some derivatives achieving an inactivation effect of over 50% at concentrations of 500 μg/mL .
| Compound | Inactivation Effect (%) | Concentration (μg/mL) |
|---|---|---|
| 4k | 51.1 ± 1.9 | 500 |
| Ribavirin | Comparison Reference | 500 |
2.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that related compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, with notable inhibition ratios.
| Pathogen | Inhibition Ratio (%) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | >70 | 50 |
| Klebsiella pneumoniae | >65 | 50 |
2.3 Insecticidal and Fungicidal Activities
In agricultural applications, derivatives have been tested for their insecticidal and fungicidal properties. For instance, certain analogs have shown larvicidal efficacy against Plutella xylostella and high inhibition rates against fungal pathogens such as Sclerotinia sclerotiorum.
| Fungal Pathogen | Inhibition Ratio (%) | Concentration (μg/mL) |
|---|---|---|
| Sclerotinia sclerotiorum | 91.9 | 50 |
| Botrytis cinerea | 75 | 50 |
3.1 Study on Antiviral Activity
A recent study focused on the antiviral properties of this compound derivatives highlighted their potential in agricultural applications against viral pathogens, demonstrating that modifications to the molecular structure can enhance binding affinity to viral receptors .
3.2 Toxicological Assessments
Toxicological evaluations conducted on similar compounds indicated low toxicity levels in zebrafish models, suggesting a favorable safety profile for potential agricultural use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features invite comparison with three classes of molecules: amide-containing neuroactive agents, cyano-group-containing pesticides, and heterocyclic carboxamides. Below is an analysis of key similarities and differences:
Dihydrocapsaicin (CAS 19408-84-5)
- Structure: Features a vanillyl amide group (N-(4-hydroxy-3-methoxybenzyl)-8-methylnonanamide) with a long alkyl chain.
- The cyclohexyl-cyano group introduces steric bulk compared to dihydrocapsaicin’s linear alkyl chain.
- Application : Dihydrocapsaicin activates TRPV1 receptors (pain/heat sensing), while the target compound’s pyridine-pyrazole system may favor interactions with kinase or GABAergic targets .
Tau-Fluvalinate and Cyfluthrin (Pyrethroids)
- Structure: Cyano(3-phenoxyphenyl)methyl esters with halogenated aromatic groups (e.g., trifluoromethyl in fluvalinate).
- The cyclohexyl group substitutes for the phenoxyphenyl moiety in pyrethroids, which may alter lipid membrane permeability and target specificity.
- Application : Pyrethroids target insect voltage-gated sodium channels. The target compound’s pyridine-pyrazole core could modulate similar channels but with selectivity influenced by its unique substituents .
Heterocyclic Carboxamides in Drug Discovery
- Structure : Compounds like imatinib (a tyrosine kinase inhibitor) share pyridine or pyrazole carboxamide motifs.
- Key Differences: The cyano(cyclohexyl)methyl group in the target compound is distinct from typical drug-like solubilizing groups (e.g., morpholine or piperazine). The pyrazole at the 6-position may sterically hinder binding compared to smaller substituents (e.g., methyl or halogens).
Comparative Data Table
Research Implications and Limitations
While direct pharmacological or agrochemical data for this compound are absent in the provided evidence, its structural analogs suggest testable hypotheses:
- Agrochemical Potential: The cyano and pyrazole groups align with pyrethroid-like activity, but the carboxamide may reduce mammalian toxicity .
- Medicinal Chemistry : The pyridine-pyrazole system resembles kinase inhibitor scaffolds, warranting screening against cancer or inflammatory targets.
- Metabolic Stability : The cyclohexyl group may enhance metabolic resistance compared to phenyl or alkyl chains in dihydrocapsaicin or fluvalinate .
Further experimental validation is required to confirm these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
